molecular formula C11H12N2O2 B2483899 4-(3-Aminophenyl)piperidine-2,6-dione CAS No. 5840-45-9

4-(3-Aminophenyl)piperidine-2,6-dione

Cat. No.: B2483899
CAS No.: 5840-45-9
M. Wt: 204.229
InChI Key: ZSSKWJBFJFCWDX-UHFFFAOYSA-N
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Description

4-(3-Aminophenyl)piperidine-2,6-dione is a chemical compound with the molecular formula C11H12N2O2. It is a derivative of piperidine-2,6-dione, featuring an amino group attached to a phenyl ring.

Mechanism of Action

Target of Action

The primary target of 4-(3-Aminophenyl)piperidine-2,6-dione is Cereblon , a protein that plays a crucial role in various cellular processes . This compound acts as a functionalized Cereblon ligand , which means it binds to the Cereblon protein and modulates its function .

Mode of Action

This compound interacts with its target, Cereblon, by binding to it. This binding is facilitated by the compound’s terminal amine group , which allows for rapid conjugation with carboxyl-containing linkers

Biochemical Pathways

The biochemical pathways affected by this compound are related to protein degradation . The compound is used as a building block for the development of protein degrader molecules . These molecules can selectively target specific proteins for degradation, thereby influencing the downstream effects of various biochemical pathways.

Pharmacokinetics

The compound’s ability to rapidly conjugate with carboxyl-containing linkers suggests that it may be readily absorbed and distributed within the body .

Result of Action

The primary result of this compound’s action is the degradation of specific proteins . By acting as a building block for protein degrader molecules, this compound can influence the levels of specific proteins within the cell. This can have various molecular and cellular effects, depending on the functions of the degraded proteins.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminophenyl)piperidine-2,6-dione typically involves the following steps :

    Starting Material: The synthesis begins with L-Glutamine.

    Protection: In an alkaline medium, L-Glutamine undergoes protection to form N-tert-butoxycarbonyl-L-Glutamine.

    Cyclization: Under anhydrous conditions and catalyzed by N,N’-carbonyldiimidazole, the protected L-Glutamine cyclizes to form N-tert-butoxycarbonyl-3-amino-2,6-piperidinedione.

    Deprotection: The protected intermediate is then deprotected in an acidic medium to yield 3-amino-2,6-piperidinedione hydrochloride.

    Final Product:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted piperidine-2,6-dione derivatives.

Scientific Research Applications

4-(3-Aminophenyl)piperidine-2,6-dione has several scientific research applications :

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including its role as a functionalized Cereblon ligand in the development of protein degrader building blocks.

    Industry: Utilized in the synthesis of various pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: A well-known Cereblon ligand with similar structural features.

    Lenalidomide: Another derivative of thalidomide with enhanced therapeutic properties.

    Pomalidomide: A more potent analog used in the treatment of multiple myeloma.

Uniqueness

4-(3-Aminophenyl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a functionalized Cereblon ligand makes it a valuable tool in the development of targeted protein degradation therapies .

Properties

IUPAC Name

4-(3-aminophenyl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9-3-1-2-7(4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6,12H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSKWJBFJFCWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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